molecular formula C14H18N2O4 B12331898 3-Cbz-amino-piperidine-3-carboxylicacid CAS No. 1131595-02-2

3-Cbz-amino-piperidine-3-carboxylicacid

Cat. No.: B12331898
CAS No.: 1131595-02-2
M. Wt: 278.30 g/mol
InChI Key: DILDQMXGTSTFHL-UHFFFAOYSA-N
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Description

3-Cbz-amino-piperidine-3-carboxylic acid is an organic compound with the molecular formula C19H26N2O6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-amino-piperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Cbz group. The piperidine ring is then functionalized to introduce the carboxylic acid group. The reaction conditions often involve the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and may require the use of catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of 3-Cbz-amino-piperidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and achieve high enantiopurity .

Chemical Reactions Analysis

Types of Reactions

3-Cbz-amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can yield the deprotected amino acid, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

3-Cbz-amino-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cbz-amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the amino group, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the modifications made to the molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Boc-amino-1-Cbz-piperidine-3-carboxylic acid: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    3-Amino-piperidine-3-carboxylic acid: Lacks the Cbz protecting group, making it more reactive but less stable.

    3-Aminoazepane derivatives: Similar cyclic structure but with a seven-membered ring instead of six

Uniqueness

3-Cbz-amino-piperidine-3-carboxylic acid is unique due to its specific combination of protecting groups and functional groups, which provide stability and reactivity in synthetic applications. The Cbz group offers selective protection, allowing for targeted reactions without affecting the amino group .

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12(18)14(7-4-8-15-10-14)16-13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILDQMXGTSTFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177376
Record name 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131595-02-2
Record name 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131595-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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